Isopropyl pyridine-4-carboxylate
Description
Isopropyl pyridine-4-carboxylate is an ester derivative of pyridine-4-carboxylic acid, featuring an isopropyl group attached to the carboxylate moiety. Its structure consists of a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) substituted at the 4-position by a carboxylate ester. The isopropyl ester group enhances lipophilicity compared to shorter-chain esters (e.g., methyl or ethyl), which may influence solubility and metabolic stability in biological systems .
Properties
CAS No. |
125294-42-0 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
propan-2-yl pyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 |
InChI Key |
FBDVYRNKUYCAGB-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CC(C)OC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations
The following compounds share structural similarities with isopropyl pyridine-4-carboxylate but differ in heterocyclic cores, substituents, or ester groups:
Electronic and Steric Effects
- Ester Group Influence: Isopropyl vs. Ethyl 4-isopropylpiperidine-4-carboxylate HCl: The saturated piperidine ring lacks aromatic conjugation, leading to weaker π-π interactions compared to pyridine derivatives .
- Quinoline: The fused benzene ring in quinoline derivatives () enhances aromatic surface area, favoring π-stacking interactions in supramolecular chemistry .
Functional Group Interactions
- Chloro Substituents: The 3-chloro group in pyridazine derivatives () creates steric hindrance and electronic withdrawal, altering reactivity in nucleophilic substitution reactions . In quinoline analogs (e.g., Ethyl 2-chloroquinoline-4-carboxylate), the 2-chloro substituent may direct electrophilic attack to specific ring positions .
- Amino and Anthracene Modifications: Compounds like Ethyl 2-(anthracen-9-ylideneamino)pyridine-4-carboxylate () feature bulky anthracene groups, which could sterically hinder enzyme binding in biological systems while enabling fluorescence properties .
Research Implications
- Pharmaceutical Design : The isopropyl ester’s lipophilicity makes it a candidate for prodrug formulations, whereas methyl/ethyl esters (e.g., methyl isonicotinate) are more suited for polar environments .
- Materials Science: Quinoline and anthracene-modified derivatives (Evidences 6, 9) show promise in optoelectronic materials due to extended conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
